![molecular formula C13H9Br2NO4S B6130353 4-bromo-3-{[(4-bromophenyl)amino]sulfonyl}benzoic acid](/img/structure/B6130353.png)
4-bromo-3-{[(4-bromophenyl)amino]sulfonyl}benzoic acid
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Overview
Description
4-bromo-3-{[(4-bromophenyl)amino]sulfonyl}benzoic acid, commonly known as BBAS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has a benzene ring and two bromine atoms attached to it. BBAS is a white solid that is soluble in organic solvents and has a molecular weight of 485.2 g/mol.
Mechanism of Action
BBAS is known to inhibit the activity of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. It binds to the zinc ion in the active site of the enzyme, thereby preventing the reaction from occurring. This inhibition has been shown to have potential therapeutic applications in the treatment of glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects:
BBAS has been shown to have a number of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the reduction of intraocular pressure, and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BBAS in lab experiments is its high solubility in organic solvents, which makes it easy to work with. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research involving BBAS. One area of interest is the development of new synthetic methods for producing BBAS and other sulfonamide derivatives. Another area of interest is the investigation of the potential therapeutic applications of BBAS in the treatment of glaucoma, epilepsy, and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of BBAS and to identify any potential side effects or toxicity.
Synthesis Methods
The synthesis of BBAS involves the reaction of 4-bromo-3-nitrobenzoic acid with 4-bromoaniline in the presence of a reducing agent such as iron powder or tin(II) chloride. The nitro group is reduced to an amino group, and the sulfonamide group is introduced by reacting with a sulfonyl chloride. The final product is obtained by purification through recrystallization.
Scientific Research Applications
BBAS has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of cysteine and glutathione, as a ligand for the preparation of metal-organic frameworks, and as a building block for the synthesis of other sulfonamide derivatives.
properties
IUPAC Name |
4-bromo-3-[(4-bromophenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2NO4S/c14-9-2-4-10(5-3-9)16-21(19,20)12-7-8(13(17)18)1-6-11(12)15/h1-7,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXOXFVIYMPVME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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